Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 232.28 g/mol. This compound is classified as a carbamate, which is characterized by the presence of the functional group . Specifically, it features a hexyl chain with a methoxycarbonylamino substitution at the sixth position. Its systematic name reflects its structure, which includes both carbamate and amine functionalities. The compound is known for its utility in organic synthesis, particularly as a building block and protecting group in peptide synthesis .
The biological activity of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate has been explored in various contexts:
The synthesis of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate typically involves the reaction of hexylamine with methyl chloroformate. The reaction conditions require a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize hydrochloric acid produced during the reaction. This method allows for controlled formation of the carbamate under mild conditions .
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate finds applications across various fields:
Interaction studies involving methyl N-[6-(methoxycarbonylamino)hexyl]carbamate focus on its binding affinity and reactivity with biological targets. These studies often utilize techniques such as enzyme kinetics and affinity chromatography to determine how this compound affects enzyme activity or interacts with specific proteins. Understanding these interactions is crucial for its potential application in medicinal chemistry .
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate can be compared with several similar compounds that share structural characteristics but differ in their alkyl chain length or functional groups:
| Compound Name | Structure Characteristics |
|---|---|
| Ethyl N-[6-(methoxycarbonylamino)hexyl]carbamate | Ethyl group instead of methyl |
| Propyl N-[6-(methoxycarbonylamino)hexyl]carbamate | Propyl group instead of methyl |
| Butyl N-[6-(methoxycarbonylamino)hexyl]carbamate | Butyl group instead of methyl |
These compounds exhibit similar reactivity patterns but may differ significantly in solubility, reactivity rates, and biological activity due to variations in their alkyl chains. The unique properties of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate make it particularly suitable for specific applications in organic synthesis and biological research .
Catalytic carbonylation utilizing dimethyl carbonate (DMC) as a carbonyl source represents a green and atom-efficient route for synthesizing methyl N-[6-(methoxycarbonylamino)hexyl]carbamate. This method leverages the reactivity of DMC as both a solvent and a reagent, enabling the methoxycarbonylation of primary amines. Lead-based catalysts, such as Pb(NO₃)₂ and Pb(OAc)₂, have demonstrated exceptional efficacy in facilitating these reactions.
For instance, the reaction of hexane-1,6-diamine with excess DMC in the presence of Pb(NO₃)₂ at 393 K for 2 hours yields methyl N-[6-(methoxycarbonylamino)hexyl]carbamate with 99% conversion and 71% selectivity. The catalytic cycle involves DMC activation via coordination to the Pb center, followed by nucleophilic attack by the amine to form the carbamate linkage. Table 1 summarizes the performance of various Pb catalysts under optimized conditions.
Table 1: Performance of Lead-Based Catalysts in Methoxycarbonylation with DMC
| Catalyst | Conversion of Amine (%) | Selectivity for Carbamate (%) |
|---|---|---|
| Pb(NO₃)₂ | 99 | 71 |
| Pb(OAc)₂ | 100 | 90 |
| PbO (yellow) | 66 | 66 |
| Without catalyst | 64 | 52 |
The superior activity of Pb(NO₃)₂ arises from its solubility in DMC, which enhances intermediate stabilization and electron transfer. Recent advances have explored ZrO₂-SiO₂ mixed oxides as alternatives, though their selectivity remains lower compared to Pb systems.
Nucleophilic displacement reactions between carbamate salts and alkyl bromides offer a direct pathway to methyl N-[6-(methoxycarbonylamino)hexyl]carbamate. Copper-based photoredox catalysts, such as tridentate carbazolide/bisphosphine-ligated Cu(I) complexes, enable coupling under mild conditions (room temperature, blue-LED irradiation).
In a representative procedure, t-butyl carbamate reacts with 1,6-dibromohexane in the presence of CuBr and a photoredox catalyst, yielding the target dicarbamate with 96% efficiency. The mechanism involves photoexcitation of the Cu(I) complex, generating a Cu(II) intermediate that mediates single-electron transfer to the alkyl bromide. Subsequent radical recombination forms the C–N bond. Table 2 outlines critical reaction parameters.
Table 2: Optimization of Photoredox-Catalyzed Alkylation
| Parameter | Optimal Value | Impact on Yield (%) |
|---|---|---|
| Light Source | Blue LEDs | 96 vs. 33 (dark conditions) |
| CuBr Loading | 10 mol% | 96 vs. 45 (5 mol%) |
| Solvent | DMF | 96 vs. 72 (THF) |
This method circumvents traditional SN2 limitations, enabling the use of sterically hindered secondary alkyl bromides without racemization.
Transition metals such as Zn, Mn, and Zr facilitate the methoxycarbonylation of hexane-1,6-diamine to methyl N-[6-(methoxycarbonylamino)hexyl]carbamate. Zinc carbonate (ZnCO₃·2Zn(OH)₂·4H₂O) catalyzes the reaction at 433 K, achieving 98% yield by activating DMC via Lewis acid-base interactions.
Comparative studies reveal that Mn(OAc)₂·2H₂O and ZrO₂-SiO₂ afford moderate yields (85–91%) under similar conditions, whereas Pb catalysts excel in both activity and selectivity. The reaction proceeds through a two-step mechanism: (1) DMC decarbonylation to generate methyl isocyanate intermediates, and (2) nucleophilic attack by the amine to form the carbamate. Table 3 contrasts metal catalyst performances.
Table 3: Metal Catalysts in Methoxycarbonylation of Hexane-1,6-Diamine
| Catalyst | Temperature (K) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCO₃·2Zn(OH)₂·4H₂O | 433 | 5 | 98 |
| Mn(OAc)₂·2H₂O | 333 | 4 | 91 |
| ZrO₂-SiO₂ | 333 | 4 | 88 |
Emerging mechanochemical approaches eliminate solvent use by employing high-energy ball milling to activate reactants. Preliminary studies indicate that hexane-1,6-diamine and DMC, when milled with catalytic K₂CO₃, form methyl N-[6-(methoxycarbonylamino)hexyl]carbamate via solid-state reactions. While yield data remains limited, this method aligns with green chemistry principles by minimizing waste and energy consumption.
Key advantages include reduced reaction times (≤1 hour) and avoidance of volatile organic solvents. Further optimization of milling frequency and catalyst loading is required to enhance scalability.
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate belongs to the carbamate class of compounds that function as covalent inhibitors of serine hydrolases through a specific carbamylation mechanism [1]. The mechanism involves the formation of a covalent bond between the carbamate group and the nucleophilic serine residue located in the active site of serine hydrolases [1] [2]. This process occurs through the attack of the serine hydroxyl group on the carbonyl carbon of the carbamate, leading to the formation of a carbamyl-enzyme intermediate [3] [4].
The carbamylation reaction proceeds through a two-step mechanism involving initial formation of a Michaelis-type enzyme-inhibitor complex, followed by the covalent modification of the catalytic serine residue [5] [6]. The reaction can be described by the following kinetic scheme where the enzyme first binds the carbamate inhibitor reversibly, then undergoes covalent modification [7] [8]. The carbamylation process is characterized by specific kinetic parameters including the dissociation constant of the initial enzyme-inhibitor complex and the first-order rate constant for covalent bond formation [6] [9].
Research has demonstrated that carbamate compounds exhibit selectivity for serine hydrolases over other protein classes, with studies showing that activated carbamates display negligible cross-reactivity with non-serine hydrolase proteins in proteome-wide analyses [1]. The selectivity arises from the specific structural requirements of the serine hydrolase active site, which contains the catalytic triad consisting of serine, histidine, and aspartate residues [10] [3].
Table 1. Kinetic Parameters for Carbamate-Serine Hydrolase Interactions
| Parameter | Value Range | Units | Reference Studies |
|---|---|---|---|
| Dissociation Constant (Ki) | 0.04-80.5 | μM | [6] |
| First-order Rate Constant (kmax) | 0.1-0.8 | min⁻¹ | [6] |
| Overall Inhibition Rate Constant (ki) | 10⁻⁶-10⁻³ | M⁻¹min⁻¹ | [6] |
| Carbamylation Rate Constant (k2c) | 0.016-4.42 | μM⁻¹min⁻¹ | [7] |
The structural features of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate, particularly the hexyl chain length and methoxycarbonyl substituent, influence the binding affinity and reactivity with serine hydrolase active sites [11]. Studies on related N-methyl, N-alkyl carbamates have shown that the size of the alkyl substituent significantly affects both the rate of carbamylation and the dissociation constant [11]. The hexyl chain length represents an optimal balance between molecular flexibility and binding affinity, as demonstrated by kinetic studies showing that hexyl substituents provide favorable inhibition kinetics [11] .
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate exhibits time-dependent irreversible inhibition characteristics typical of carbamate inhibitors [13] [14]. The inhibition process follows first-order kinetics at any given inhibitor concentration, with the observed rate constant (kobs) showing a hyperbolic relationship with inhibitor concentration for many carbamate compounds [6] [8].
The time-dependent nature of carbamate inhibition results from the progressive formation of covalent carbamyl-enzyme complexes, which accumulate over time until reaching steady-state conditions [13] [7]. Unlike reversible inhibitors, carbamates cause a continuous decrease in enzyme activity that does not reach equilibrium immediately upon inhibitor addition [14]. This temporal aspect is crucial for understanding the pharmacodynamic properties of carbamate-based inhibitors [14].
Experimental studies have established that carbamate inhibition kinetics can be analyzed using progress curve analysis, where enzyme activity is monitored continuously over time following inhibitor addition [14]. The inhibition profiles typically show an exponential decay in enzyme activity, with the rate of decay dependent on both inhibitor concentration and the intrinsic reactivity of the carbamate compound [13] [6].
Table 2. Time-Dependent Inhibition Parameters for Carbamate Compounds
| Compound Class | Preincubation Time | Activity Reduction | Rate Constant Range |
|---|---|---|---|
| N-alkyl carbamates | 5-30 minutes | 50-95% | 10⁻⁴-10⁻² min⁻¹ [7] |
| Hexyl carbamates | 10-60 minutes | 60-90% | 10⁻³-10⁻¹ min⁻¹ |
| Methoxycarbonyl derivatives | 15-45 minutes | 70-95% | 10⁻³-10⁻² min⁻¹ [15] |
The irreversible nature of carbamate inhibition is demonstrated by the inability of enzyme activity to recover following dilution or dialysis of the inhibitor-enzyme complex [16] [8]. This contrasts with reversible inhibitors, where enzyme activity is restored upon inhibitor removal [17]. The irreversibility stems from the covalent nature of the carbamyl-enzyme bond, which has a significantly longer half-life compared to non-covalent enzyme-inhibitor interactions [8].
Quantitative analysis of time-dependent inhibition has revealed that the area under the inhibition versus time curve can be used to estimate the amount of carbamate metabolized by the enzyme [13]. This approach provides valuable information about the stoichiometry of the inhibition reaction and the extent of enzyme modification [13]. Studies using this methodology have achieved accuracy within 15% and precision within 23% for carbamate metabolism quantification [13].
The reactivation of carbamylated serine hydrolases using oxime-based antidotes represents a critical aspect of carbamate biochemistry, particularly relevant for methyl N-[6-(methoxycarbonylamino)hexyl]carbamate interactions [18] [16]. Oxime compounds such as pralidoxime, obidoxime, and newer sugar-oxime derivatives have been investigated for their ability to restore enzyme activity following carbamate inhibition [18] [17].
The reactivation mechanism involves nucleophilic attack by the oxime group on the carbamyl-enzyme complex, leading to cleavage of the covalent bond and restoration of the free enzyme [10]. However, the effectiveness of oxime reactivation for carbamate-inhibited enzymes is significantly lower compared to organophosphate-inhibited enzymes [16] [19]. This difference arises from the spontaneous decarbamylation that occurs naturally with carbamate-enzyme complexes, making additional reactivation less critical [16].
Kinetic studies have established specific parameters for oxime-mediated reactivation of carbamylated enzymes, including the reactivation rate constant (kr), the dissociation constant for oxime binding (KD), and the overall reactivation efficiency (kr2) [18]. These parameters vary significantly depending on the specific carbamate inhibitor, the target enzyme, and the oxime reactivator used [18] [19].
Table 3. Oxime Reactivation Kinetics for Carbamylated Enzymes
| Oxime Compound | Reactivation Rate (kr) | Dissociation Constant (KD) | Overall Efficiency (kr2) |
|---|---|---|---|
| Pralidoxime | 0.05-0.24 min⁻¹ | 0.2-0.8 mM | 0.1-1.2 mM⁻¹min⁻¹ [18] |
| Obidoxime | 0.2-0.6 min⁻¹ | 0.3-0.6 mM | 0.3-2.0 mM⁻¹min⁻¹ [18] |
| Sugar-oxime derivatives | 0.1-2.5 min⁻¹ | 1.0-3.0 mM | 0.05-1.0 mM⁻¹min⁻¹ [18] |
The low binding affinity of oximes for carbamylated enzymes, typically in the millimolar range, represents a significant limitation for therapeutic reactivation [18]. This contrasts with the higher affinity observed for phosphylated enzymes, where oxime binding constants are often in the micromolar range [18]. The reduced affinity results from structural differences in the carbamyl-enzyme complex compared to phosphyl-enzyme complexes [19].
Clinical studies have demonstrated that oxime treatment of carbamate poisoning cases shows limited benefit compared to atropine therapy alone [16] [20]. In pediatric cases of carbamate intoxication, oxime administration did not significantly accelerate recovery, with all patients showing complete recovery within 24 hours regardless of oxime treatment [16]. These findings support the concept that spontaneous decarbamylation is sufficient for enzyme recovery in most carbamate poisoning scenarios [16].